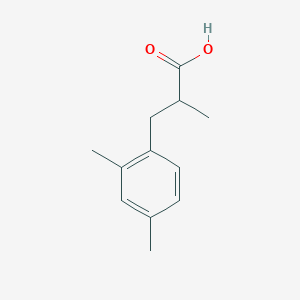

3-(2,4-Dimethylphenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-4-5-11(9(2)6-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAGSCAXJSENSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid typically involves the Friedel-Crafts alkylation reaction. The process begins with the alkylation of 2,4-dimethylbenzene (also known as xylenes) with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural features and applications of 3-(2,4-dimethylphenyl)-2-methylpropanoic acid and related compounds:

Key Findings from Research

Clofibric Acid (2-(4-Chlorophenoxy)-2-methylpropanoic Acid)

- Activity : Potent inhibitor of the human chemosensory receptor T1R3, with IC₅₀ values in the micromolar range .

- Structural Insight: The 4-chlorophenoxy group enhances receptor binding compared to methyl substituents, likely due to increased electronegativity and steric effects.

Bezafibric Acid

- Efficacy: Reduces serum triglycerides by 43% and cholesterol by 20–25% at 600 mg/day doses. The ethylphenoxy and chlorobenzoylamino groups improve pharmacokinetic properties (e.g., bioavailability) .

Isamitraz

- Mechanism: Acts as a formamidine pesticide, targeting octopamine receptors in pests. The 2-azapropanoic acid backbone and imino groups facilitate interaction with insect nervous systems .

This compound

- Synthetic Utility: Serves as a precursor for phenoxyaromatic acid derivatives (e.g., radiotherapy sensitizers in and ). Its methyl groups provide steric hindrance, influencing reaction yields (e.g., 67.9–75.3% for analogues in ).

Quantitative Comparison of Physicochemical Properties

Discussion of Structural-Activity Relationships (SAR)

- Bulkier Groups (e.g., naphthalenyl in ): Reduce synthetic yields (e.g., 42.6–75.3% in ) but may improve target specificity in radiotherapy sensitizers. Methyl vs. Azapropanoic Backbones: The 2-methylpropanoic acid structure in the target compound favors metabolic stability, whereas Isamitraz’s aza group enhances pesticidal activity via enzyme inhibition .

- Application-Specific Design: Pharmaceuticals: Bezafibric acid’s extended phenoxy-ethylphenoxy chain optimizes hypolipidemic activity by prolonging half-life . Pesticides: Isamitraz’s di-(2,4-dimethylphenylimino) groups increase lipophilicity, enabling efficient penetration through insect cuticles .

Biological Activity

3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, also known as (2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid, is a chiral organic compound that has gained attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O2. It features a chiral center and a 2,4-dimethylphenyl group attached to a 2-methylpropanoic acid backbone. The presence of both hydrophobic and polar regions in its structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Molecular Targets : The compound may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their function.

- Signaling Pathways : It is suggested that the compound influences signaling pathways related to inflammation and pain, indicating possible analgesic effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results demonstrated that the compound effectively reduced DPPH radicals in a dose-dependent manner, suggesting its potential utility in preventing oxidative stress-related damage in biological systems.

Antibacterial Activity

The antibacterial activity of this compound has been investigated through in vitro studies. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve interference with bacterial respiratory chain dehydrogenase activity, which was significantly affected at higher concentrations compared to lower concentrations. Notably, Gram-positive bacteria were found to be more susceptible than Gram-negative strains.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N-(2,4-Dimethylphenyl)formamide | Shares the 2,4-dimethylphenyl group | Potential therapeutic effects |

| 2,3-Dimethoxybenzoic acid | Similar aromatic structure | Varies in substituents and properties |

The unique structure of this compound contributes to its distinct chemical and biological properties, making it valuable for various applications.

Case Studies and Research Findings

- Antioxidant Efficacy : A study demonstrated that the compound scavenged up to 93% of DPPH radicals at high concentrations, comparable to established antioxidants like vitamin C.

- Antibacterial Effects : In vitro tests showed that the compound inhibited bacterial growth at concentrations as low as 0.5 × MIC against E. coli, indicating strong antibacterial potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 2,4-dimethylbenzene and methylpropanoic acid derivatives. Key reagents include Lewis acids (e.g., AlCl₃) for electrophilic substitution. Optimal yields (~60-75%) are achieved at 80–100°C under anhydrous conditions . Side products (e.g., positional isomers) may form due to competing substitution sites; purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Solubility : High in polar aprotic solvents (DMF, DMSO) and moderate in ethanol (logP ~2.5) .

- Melting Point : Determine via differential scanning calorimetry (DSC); expected range 120–125°C based on analogous structures .

- Spectroscopic Data : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) and IR for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., COX-2 vs. LOX) may arise from assay conditions (pH, substrate concentration). Validate using:

- Dose-Response Curves : IC₅₀ values under standardized buffers (e.g., Tris-HCl, pH 7.4).

- Control Experiments : Compare with known inhibitors (e.g., ibuprofen for COX) and assess non-specific binding via thermal shift assays .

- Structural Modifications : Introduce substituents (e.g., halogens) to probe steric/electronic effects on binding .

Q. How can researchers design experiments to elucidate metabolic pathways of this compound in vitro?

- Methodological Answer :

- Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-MS/MS; focus on hydroxylation at the methylphenyl group .

- Phase II Conjugation : Test glucuronidation/sulfation using UDPGA/PAPS cofactors. Identify conjugates via enzymatic hydrolysis (β-glucuronidase/sulfatase) .

- CYP Inhibition Screening : Use fluorescent probes (e.g., P450-Glo™) to assess interactions with CYP3A4/2D6 .

Q. What computational methods are effective for predicting ligand-protein interactions involving this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., PPARγ). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability .

- QSAR Models : Develop regression models using descriptors (logP, polar surface area) from analogs with known activity .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration (low for this compound due to high polarity) .

Data Analysis & Optimization

Q. How should researchers address low reproducibility in synthetic yields across labs?

- Methodological Answer :

- Parameter Optimization : Systematically vary temperature, catalyst loading (e.g., AlCl₃: 1.2–1.5 equiv), and reaction time. Use design-of-experiment (DoE) software (e.g., JMP) for factorial analysis .

- Impurity Profiling : Characterize by-products via GC-MS/HPLC and adjust stoichiometry to minimize competing pathways .

Q. What analytical techniques differentiate stereoisomers or regioisomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., sodium salts) .

- NOESY NMR : Detect spatial proximity of substituents to confirm regiochemistry .

Safety & Compliance

Q. What are the occupational exposure limits and handling protocols for this compound?

- Methodological Answer :

- OSHA Compliance : Follow 29 CFR 1910.1020 for air sampling and exposure records. Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in approved containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.